molecular formula C5H6N2O B195924 4-Amino-3-hydroxypyridine CAS No. 52334-53-9

4-Amino-3-hydroxypyridine

Cat. No. B195924
CAS RN: 52334-53-9
M. Wt: 110.11 g/mol
InChI Key: DBDKLFOUWUHPDW-UHFFFAOYSA-N
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Patent
US05866565

Procedure details

A mixture of 4-amino-3-pyridinol (3.90 g), N,N-diethylformamide dimethyl acetal (11.68 g) and toluene (20 mL) was heated under nitrogen for 2 hours. The solution was concentrated under reduced pressure. The resulting liquid was filtered through silica gel with 10% ethanol in tetrahydrofuran to give a solid. Recrystallization of the purified product from ethyl acetate/hexanes afforded 4.21 g of crystalline solid, m.p. 104°-106° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
11.68 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[OH:8].CO[CH:11](OC)[N:12]([CH2:15][CH3:16])[CH2:13][CH3:14]>C1(C)C=CC=CC=1>[CH2:13]([N:12]([CH:11]=[N:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[OH:8])[CH2:15][CH3:16])[CH3:14]

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
NC1=C(C=NC=C1)O
Name
Quantity
11.68 g
Type
reactant
Smiles
COC(N(CC)CC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under nitrogen for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting liquid was filtered through silica gel with 10% ethanol in tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Recrystallization of the purified product from ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)C=NC1=C(C=NC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.